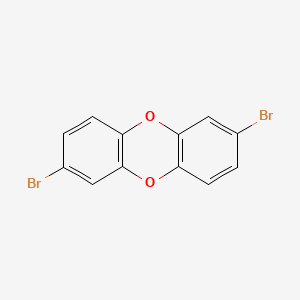

2,7-Dibromodibenzo-p-dioxine

Vue d'ensemble

Description

2,7-Dibromodibenzo-P-dioxin is a chemical compound with the molecular formula C12H6Br2O2. It belongs to the class of polybrominated dibenzo-p-dioxins, which are structurally similar to polychlorinated dibenzo-p-dioxins. These compounds are known for their persistence in the environment and potential toxic effects .

Applications De Recherche Scientifique

2,7-Dibromodibenzo-P-dioxin has several applications in scientific research:

Chemistry: Used as a reference compound in studies of polybrominated dibenzo-p-dioxins and their environmental impact.

Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.

Medicine: Studied for its potential toxicological effects and mechanisms of action.

Industry: Used in the production of brominated flame retardants and other industrial chemicals.

Mécanisme D'action

Target of Action

It is known that dioxins, in general, can interact with various cellular components, potentially disrupting normal cellular functions .

Mode of Action

It is suggested that dioxins, including 2,7-dibromodibenzo-p-dioxin, may act via an intracellular protein (the ahr), which functions as a ligand-dependent transcription factor in partnership with a second protein (arnt) . This interaction can lead to alterations in gene expression that occur at an inappropriate time and/or for an inappropriately long time .

Biochemical Pathways

Dioxins are known to interfere with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is suggested that 2,7-dibromodibenzo-p-dioxin has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 and CYP2C19 inhibitor .

Result of Action

It is known that dioxins can cause a variety of adverse effects, including toxicity, carcinogenicity, and endocrine disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromodibenzo-P-dioxin. For instance, the formation of dioxins can occur during various industrial thermal processes, such as those for brominated flame retardant (BFR) products, e-waste dismantling, metal smelting processes, and waste incineration . The presence of these environmental pollutants can potentially increase the risk of exposure to 2,7-Dibromodibenzo-P-dioxin .

Analyse Biochimique

Biochemical Properties

It is known that dioxins, including 2,7-Dibromodibenzo-P-dioxin, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2,7-Dibromodibenzo-P-dioxin on cells and cellular processes are complex and can vary depending on the specific type of cell and the concentration of the compound. It has been suggested that dioxins can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2,7-Dibromodibenzo-P-dioxin on these processes require further study.

Molecular Mechanism

It is known that dioxins can bind to biomolecules and influence enzyme activity, potentially leading to changes in gene expression

Dosage Effects in Animal Models

The effects of 2,7-Dibromodibenzo-P-dioxin can vary with different dosages in animal models Specific information about threshold effects, as well as toxic or adverse effects at high doses, is currently lacking for this compound

Metabolic Pathways

It is known that dioxins can interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels

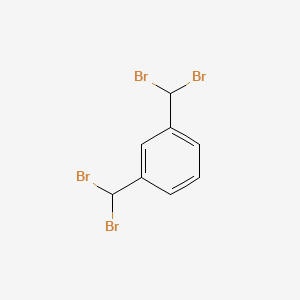

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,7-Dibromodibenzo-P-dioxin can be synthesized through the thermal reaction of 2,4-dibromophenol. The process involves heating 2,4-dibromophenol under controlled conditions to induce the formation of the dioxin structure .

Industrial Production Methods: Industrial production of 2,7-Dibromodibenzo-P-dioxin typically involves the pyrolysis of brominated precursors such as 2,4-dibromophenol. This method is efficient for producing the compound in significant quantities .

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Dibromodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less brominated derivatives.

Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.

Major Products:

Oxidation: Various oxidized derivatives of 2,7-Dibromodibenzo-P-dioxin.

Reduction: Less brominated dibenzo-p-dioxins.

Substitution: Substituted dibenzo-p-dioxins with different functional groups.

Comparaison Avec Des Composés Similaires

Polychlorinated dibenzo-p-dioxins (PCDDs): Structurally similar but contain chlorine atoms instead of bromine.

Polybrominated dibenzofurans (PBDFs): Similar structure but with a furan ring instead of a dioxin ring.

Polychlorinated biphenyls (PCBs): Similar toxicological properties but different structural framework.

Uniqueness: 2,7-Dibromodibenzo-P-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological interactions. Its brominated structure also makes it distinct in terms of environmental persistence and potential toxic effects .

Propriétés

IUPAC Name |

2,7-dibromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZRQZSGNKQNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192318 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39073-07-9 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039073079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,7-dibromodibenzo-p-dioxin formed from simpler brominated phenols?

A1: The research paper [] demonstrates that 2,7-dibromodibenzo-p-dioxin (2,7-diBDD) is primarily formed through the pyrolysis of 2,4-dibromophenol. During this process, two molecules of 2,4-dibromophenol undergo a thermal condensation reaction, leading to the formation of 2,7-diBDD. Interestingly, the study also found that 2,7-diBDD can be formed from other brominated phenols like 2,6-dibromophenol and 2,4,6-tribromophenol, albeit through different reaction pathways involving direct condensation and Smiles rearrangement. This highlights the potential for multiple formation pathways of this specific dioxin isomer from various brominated phenol precursors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.